MFCD18314803
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Overview
Description
MFCD18314803 is a chemical compound with unique properties that have garnered significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD18314803 involves several steps, each requiring specific reaction conditions. One common method includes the use of triazolo ring compounds, which are then converted into methanesulfonate crystal forms. The preparation method is designed to be simple and suitable for industrial-scale production .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is designed to be efficient, cost-effective, and scalable, making it suitable for widespread use in various applications .
Chemical Reactions Analysis
Types of Reactions
MFCD18314803 undergoes several types of chemical reactions, including:
Reduction: The compound can also undergo reduction reactions, where it gains electrons or hydrogen atoms.
Substitution: In substitution reactions, one functional group in the compound is replaced by another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include water radical cations for oxidation and various catalysts for substitution reactions. The conditions for these reactions are typically mild, allowing for efficient and selective transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield quaternary ammonium cations, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
MFCD18314803 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions, contributing to the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Mechanism of Action
The mechanism of action of MFCD18314803 involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate signaling pathways, leading to its observed effects. The exact molecular targets and pathways are subjects of ongoing research, aiming to elucidate the detailed mechanisms underlying its actions .
Comparison with Similar Compounds
Similar Compounds
MFCD18314803 can be compared with other similar compounds, such as those with triazolo ring structures or methanesulfonate derivatives. Some similar compounds include:
- Triazolo ring compounds
- Methanesulfonate derivatives
Uniqueness
What sets this compound apart from similar compounds is its unique combination of chemical properties and reactivity.
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research and industry. Its unique chemical properties and reactivity make it a valuable subject of study, with ongoing research aimed at uncovering its full potential.
Properties
IUPAC Name |
3-(2-chloro-5-methoxyphenyl)-2-hydroxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c1-18-10-5-6-13(15)12(7-10)11-4-2-3-9(8-16)14(11)17/h2-8,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDJARBJCQIQMLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)C2=CC=CC(=C2O)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10685261 |
Source
|
Record name | 2'-Chloro-2-hydroxy-5'-methoxy[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10685261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261919-25-8 |
Source
|
Record name | 2'-Chloro-2-hydroxy-5'-methoxy[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10685261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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